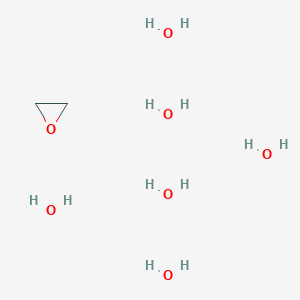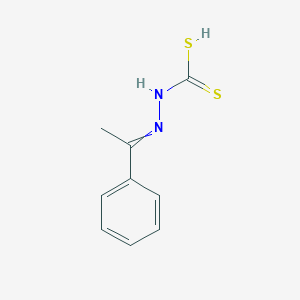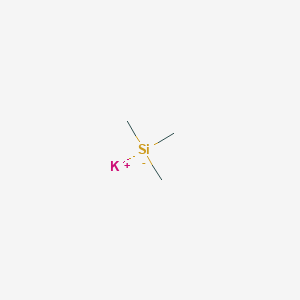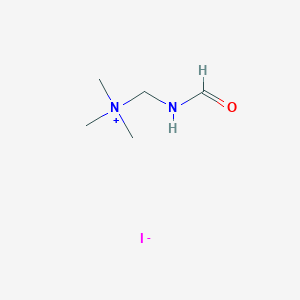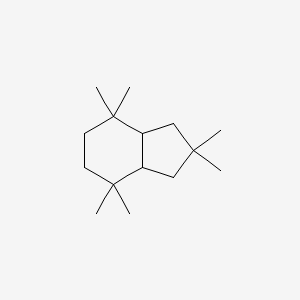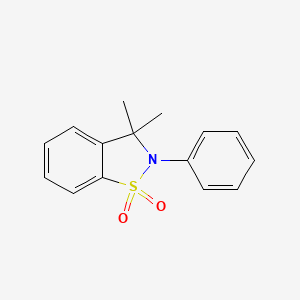![molecular formula C28H44N2O B14635408 Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-42-3](/img/structure/B14635408.png)
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a heptyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amidines in the presence of catalysts such as zinc chloride or copper complexes. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and undecyloxy chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The aromatic nature of the pyrimidine and phenyl rings allows for electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific functional properties.
Mecanismo De Acción
The mechanism by which Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrimidine: The parent compound with a simpler structure.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Pyridazine: Diazine with nitrogen atoms at positions 1 and 2.
Uniqueness: The presence of long alkyl chains and aromatic groups enhances its solubility, stability, and reactivity compared to simpler pyrimidines .
Propiedades
Número CAS |
57202-42-3 |
|---|---|
Fórmula molecular |
C28H44N2O |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
5-heptyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-10-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 |
Clave InChI |
YBFHBANGFOUTRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


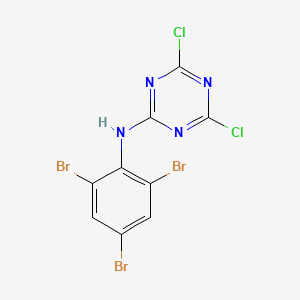

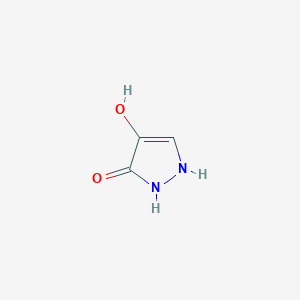


![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
